![molecular formula C11H11ClN2O2 B1377421 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride CAS No. 1432680-44-8](/img/structure/B1377421.png)
3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
Overview
Description
3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H11ClN2O2 and a molecular weight of 238.67 . It is extensively used in scientific research for its diverse applications, ranging from drug discovery to material science.
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades. A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Molecular Structure Analysis
The molecular structure of 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride consists of a fused ring system of imidazole and pyridine, with a carboxylic acid group attached to the 1-position of the imidazole ring and a cyclopropyl group attached to the 3-position of the pyridine ring .
Chemical Reactions Analysis
Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride include a molecular weight of 238.67 and a molecular formula of C11H11ClN2O2 .
Scientific Research Applications
Optoelectronic Devices
The imidazo[1,5-a]pyridine derivatives are known for their luminescent properties, which are useful in optoelectronics . This compound can be used in the development of light-emitting diodes (LEDs), solar cells, and other devices that require materials with specific optical behaviors.
Anti-Cancer Research
There is potential for this compound to be used in anti-cancer drug development. Its structure allows for interaction with biological targets that could be exploited to create new anti-cancer therapies .
Confocal Microscopy and Imaging
As a luminescent scaffold, this compound could be used to develop emitters for confocal microscopy and imaging. This would aid in the visualization of cellular structures and processes, enhancing our understanding of biological systems .
Mechanism of Action
Target of Action
The target of a drug is typically a protein within the body that the drug binds to, which results in a biological response. This could be a receptor, enzyme, or transporter protein .
Mode of Action
This refers to how a drug interacts with its target. It could involve inhibiting an enzyme, activating a receptor, or blocking a transporter protein, among other mechanisms .
Biochemical Pathways
These are a series of chemical reactions occurring within a cell. A drug can affect these pathways by interacting with one or more enzymes or other proteins within the pathway .
Pharmacokinetics
This involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. These properties can affect the drug’s bioavailability, or the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
This refers to the molecular and cellular effects of the drug’s action, such as changes in cell behavior or function .
Action Environment
This could refer to how various factors, such as pH, temperature, and the presence of other molecules, can influence the drug’s action .
Future Directions
Given its diverse applications in scientific research, 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride has great potential in several research areas, from materials science to the pharmaceutical field. Its unique chemical structure and versatility make it a promising compound for future research and development .
properties
IUPAC Name |
3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c14-11(15)9-8-3-1-2-6-13(8)10(12-9)7-4-5-7;/h1-3,6-7H,4-5H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSFHESLFCGQNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C3N2C=CC=C3)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1432680-44-8 | |
Record name | Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-cyclopropyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432680-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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